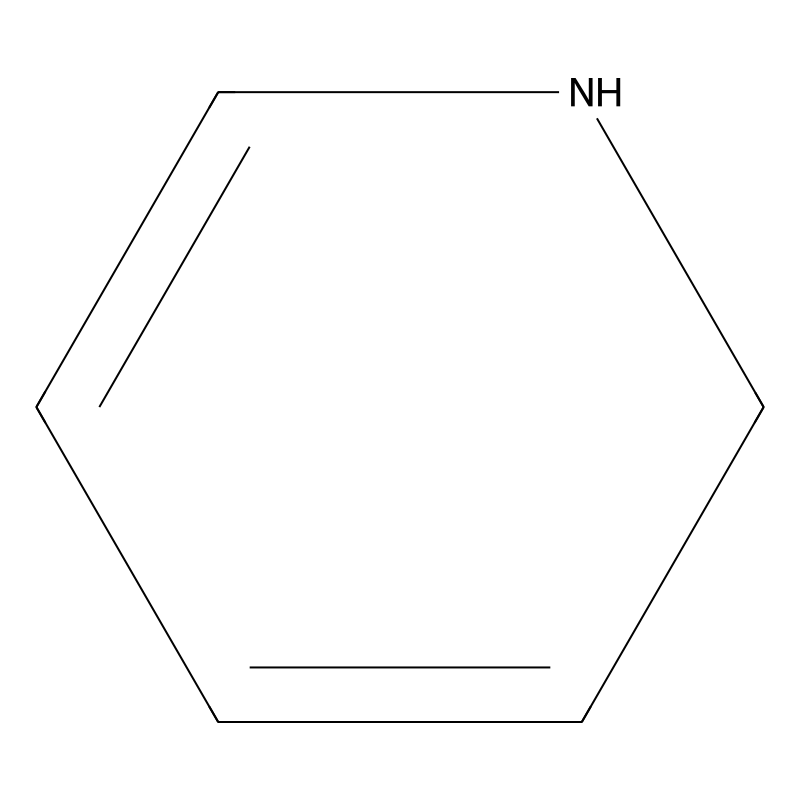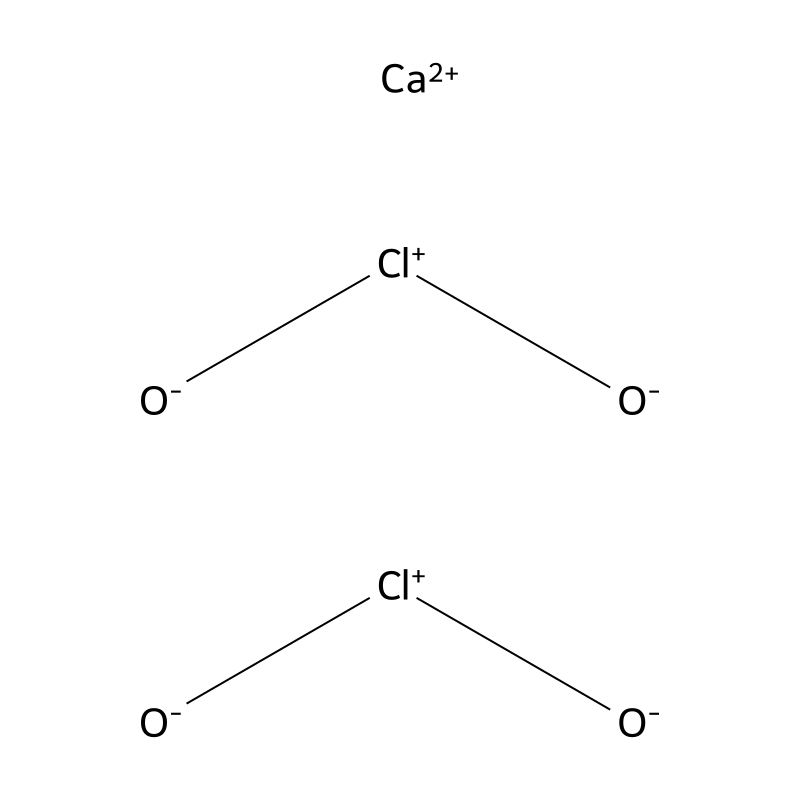Indigo carmine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Blood Flow Measurement
In a technique called dye dilution, indigo carmine can be injected into the bloodstream. By measuring its concentration over time, researchers can assess blood flow rates and blood volume within specific organs. This information is crucial for understanding cardiovascular function and diagnosing circulatory problems .
Identifying Leaks and Fistulas
Surgeons can use indigo carmine to identify leaks or abnormal connections between organs or blood vessels. The dye's blue color makes it easily visible during minimally invasive procedures, allowing for precise localization of the problem area .
Visualization in Microsurgery
Due to its staining properties, indigo carmine can be used to enhance the visibility of delicate tissues during microsurgery. This is particularly helpful in ophthalmic and neurosurgical procedures where precise visualization is critical for successful outcomes .
Beyond Medicine: Indigo Carmine in Battery Research
While primarily known for its medical applications, indigo carmine has shown promise in a surprising scientific field: battery research. Studies have explored its potential as a positive electrode material in rechargeable sodium batteries.
- Sodium-Ion Battery Development: Lithium-ion batteries are the dominant technology, but finding alternative materials is crucial. Research suggests that indigo carmine can reversibly store sodium ions, offering a potential alternative for sodium-ion batteries . This is significant because sodium is a more abundant element than lithium, potentially leading to more sustainable battery production.
Indigo carmine, also known as indigocarmine or sodium indigo disulfonate, is a synthetic dye derived from indigo. It is characterized by its vibrant blue color in acidic conditions and transitions to green in alkaline environments. This compound is widely recognized for its role as a pH indicator and redox indicator due to its ability to change colors based on the pH level and oxidation state of the solution. The molecular formula of indigo carmine is C₁₆H₁₀N₂Na₂O₈S₂, and it features sulfonate groups that enhance its solubility in water compared to its parent compound, indigo.
In biological research, indigo carmine is primarily used as a visibility aid. Its blue color allows for clear visualization of specific tissues or structures during surgery or endoscopy []. For example, surgeons can inject indigo carmine to identify and trace the ureters (tubes carrying urine from the kidneys to the bladder) during abdominal surgeries []. The mechanism involves the passive diffusion of the dye into the targeted tissue, highlighting its presence with a blue coloration [].
Indigo carmine can be synthesized through several methods, commonly involving the sulfonation of indigo:
- Sulfonation of Indigo:
- Indigo is treated with sulfuric acid or sulfur trioxide to introduce sulfonic acid groups, enhancing solubility.
- Reduction of Indigo:
- Indigo can also be reduced using reducing agents under controlled conditions to produce derivatives that may further undergo sulfonation.
- Chemical Traffic Light Experiment:
Studies on the interactions of indigo carmine focus primarily on its behavior in different chemical environments:
- Redox Behavior: The interplay between oxidation (by oxygen) and reduction (by sugars) allows for repeated cycles of color change, which can be quantified for educational purposes.
- pH Sensitivity: The compound's response to pH changes makes it useful for studying acid-base equilibria in solutions.
- Biocompatibility: Research into its safety profile continues, especially regarding its use in medical applications where tissue contact occurs .
Indigo carmine stands out due to its unique ability to demonstrate both pH sensitivity and redox behavior effectively within a single compound . Its sulfonate groups enhance solubility compared to traditional indigo dyes, making it more versatile for various applications.
Purity
Physical Description
Water or Solvent Wet Solid
Water soluble, dark blue powder; [CHEMINFO]
Color/Form
Dark blue powder with coppery luster
Blue-red to red-brown powder or dark blue solid
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 214 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 90 of 304 companies with hazard statement code(s):;
H302 (94.44%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Therapeutic Uses
Indigo carmine (sodium indigotindisulfonate) is a blue dye routinely administered IV during urologic and gynecologic procedures to localize the ureteral orifices.
MeSH Pharmacological Classification
ATC Code
V04 - Diagnostic agents
V04C - Other diagnostic agents
V04CH - Tests for renal function and ureteral injuries
V04CH02 - Indigo carmine
Pictograms

Irritant
Other CAS
16521-38-3
Wikipedia
Drug Warnings
... 4 patients ... had facial color changes to a blue-green-gray color and decreased oxygen saturation as measured by pulse oximetry. Patient 1 received an intravenous (IV) methylene blue solution during a urologic procedure, and the remaining three patients were administered subcutaneous indigo carmine (patient 2) or Patent Blue (Patients 3 and 4) for axillary lymph node mapping. All patients had above normal methemoglobin levels. Two (Patients 2 and 3) had hypotension, and one (Patient 3) required IV ephedrine to restore hemodynamic stability. Patient 4 had a hypersensitivity reaction characterized by systemic urticaria and blue-colored subintegumentary edema due to the subcutaneous administration.
... A case of severe hypotension and bradycardia following intravenous indigo carmine injection in a patient with known sulfa allergy /is reported/.
The hemodynamic effects most often encountered on intravascular indigo carmine administration are increases in diastolic and systolic blood pressure (BP(, which usually elicit reflex decreases in stroke volume and heart rate (HR). In contrast, severe bradycardia without changes in BP occurred in /a/ patient who was administered indigo carmine intraarterially. /The authors/ had previously experienced similar severe bradycardia in three other patients; on injection of 3 mL of 0.8% indigo carmine into the superficial temporal artery during IV sedation, HR rapidly decreased from 62-74 bpm to 45- 52 bpm, but BP was not changed. After the HR was restored, 5 mL of saline was injected into the same artery, but no changes in hemodynamics were observed. Thus, bradycardia associated with indigo carmine does not always occur after hypertension... Sudden severe hypotension also occurs in an otherwise stable surgery when indigo carmine is injected IV. Hence, the effects of intravascularly injected indigo carmine on hemodynamics are variable and difficult to anticipate ...
For more Drug Warnings (Complete) data for Indigotindisulfonate sodium (11 total), please visit the HSDB record page.
Use Classification
Cosmetics -> Cosmetic colorant; Hair dyeing
Methods of Manufacturing
General Manufacturing Information
1H-Indole-5-sulfonic acid, 2-(1,3-dihydro-3-oxo-5-sulfo-2H-indol-2-ylidene)-2,3-dihydro-3-oxo-, sodium salt (1:2): ACTIVE
Dates
2: Kesraoui A, Selmi T, Seffen M, Brouers F. Influence of alternating current on the adsorption of indigo carmine. Environ Sci Pollut Res Int. 2017 Apr;24(11):9940-9950. doi: 10.1007/s11356-016-7201-4. Epub 2016 Aug 23. PubMed PMID: 27552998.
3: Numata N, Oka S, Tanaka S, Yoshifuku Y, Miwata T, Sanomura Y, Arihiro K, Shimamoto F, Chayama K. Useful condition of chromoendoscopy with indigo carmine and acetic acid for identifying a demarcation line prior to endoscopic submucosal dissection for early gastric cancer. BMC Gastroenterol. 2016 Jul 19;16(1):72. doi: 10.1186/s12876-016-0483-7. PubMed PMID: 27431391; PubMed Central PMCID: PMC4950100.
4: Ahn D, Ho Sohn J, Park J, Eun Lee J. Ultrasound-guided intratumoral indigo carmine injection for intraoperative, surgeon-performed tumor localization. Head Neck. 2014 Sep;36(9):1317-23. doi: 10.1002/hed.23455. Epub 2013 Nov 12. PubMed PMID: 23956066.
5: Isosu T, Satoh T, Oishi R, Imaizumi T, Hakozaki T, Obara S, Ikegami Y, Kurosawa S, Murakawa M. Effects of indigo carmine intravenous injection on noninvasive and continuous total hemoglobin measurement. J Clin Monit Comput. 2016 Jun;30(3):313-6. doi: 10.1007/s10877-015-9719-2. Epub 2015 Jun 17. PubMed PMID: 26076807.
6: Ahmed MA, Brick AA, Mohamed AA. An efficient adsorption of indigo carmine dye from aqueous solution on mesoporous Mg/Fe layered double hydroxide nanoparticles prepared by controlled sol-gel route. Chemosphere. 2017 May;174:280-288. doi: 10.1016/j.chemosphere.2017.01.147. Epub 2017 Feb 2. PubMed PMID: 28183053.
7: Margetis K, Rajappa P, Tsiouris AJ, Greenfield JP, Schwartz TH. Intraoperative stereotactic injection of Indigo Carmine dye to mark ill-defined tumor margins: a prospective phase I-II study. J Neurosurg. 2015 Jan;122(1):40-8. doi: 10.3171/2014.9.JNS14113. PubMed PMID: 25361489.
8: Hu Y, Chen X, Liu Z, Wang G, Liao S. Activated carbon doped with biogenic manganese oxides for the removal of indigo carmine. J Environ Manage. 2016 Jan 15;166:512-8. doi: 10.1016/j.jenvman.2015.10.043. Epub 2015 Nov 18. PubMed PMID: 26595178.
9: Matsuo H, Harada Y, Minamikawa T, Kato Y, Murayama Y, Otsuji E, Takamatsu T, Tanaka H. Efficient fluorescence detection of protoporphyrin IX in metastatic lymph nodes of murine colorectal cancer stained with indigo carmine. Photodiagnosis Photodyn Ther. 2017 May 31. pii: S1572-1000(17)30236-3. doi: 10.1016/j.pdpdt.2017.05.019. [Epub ahead of print] PubMed PMID: 28578125.
10: Higashimori A, Yokoi Y. Use of indigo carmine angiography to qualitatively assess adequate distal perfusion after endovascular revascularization in critical limb ischemia. J Endovasc Ther. 2015 Jun;22(3):352-5. doi: 10.1177/1526602815582208. Epub 2015 Apr 17. PubMed PMID: 25887729.
11: Li Q, Yang J, Tan X, Zhang Z, Hu X, Yang M. A simple and rapid resonance Rayleigh scattering method for detection of indigo carmine in soft drink. Luminescence. 2016 Aug;31(5):1152-7. doi: 10.1002/bio.3085. Epub 2016 Jan 20. PubMed PMID: 26791156.
12: Lindo FM, Chung CP, Yandell PM. Indigo carmine extravasation to upper limb after pelvic reconstructive surgery. Obstet Gynecol. 2013 Feb;121(2 Pt 2 Suppl 1):449-51. doi: http://10.1097/AOG.0b013e31826d21ec. Review. PubMed PMID: 23344405.
13: Luketic L, Murji A. Options to Evaluate Ureter Patency at Cystoscopy in a World Without Indigo Carmine. J Minim Invasive Gynecol. 2016 Sep-Oct;23(6):878-85. doi: 10.1016/j.jmig.2016.06.009. Epub 2016 Jun 18. Review. PubMed PMID: 27329545.
14: Nagao T, Kinoshita T, Hojo T, Kurihara H, Tsuda H. Sentinel lymph node biopsy using indigo carmine blue dye and the validity of '10% rule' and '4 nodes rule'. Breast. 2012 Aug;21(4):455-8. doi: 10.1016/j.breast.2011.10.011. Epub 2011 Nov 25. PubMed PMID: 22119457.
15: Chikate RC, Kadu BS. Improved photocatalytic activity of CdSe-nanocomposites: effect of Montmorillonite support towards efficient removal of Indigo Carmine. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Apr 24;124:138-47. doi: 10.1016/j.saa.2013.12.099. Epub 2014 Jan 4. PubMed PMID: 24468986.
16: Isosu T, Obara S, Hakozaki T, Imaizumi T, Iseki Y, Mogami M, Ohashi S, Ikegami Y, Kurosawa S, Murakawa M. Effects of indigo carmine intravenous injection on noninvasive and continuous total hemoglobin measurement with using the Revision L sensor. J Clin Monit Comput. 2017 Apr;31(2):485-486. doi: 10.1007/s10877-016-9850-8. Epub 2016 Feb 22. PubMed PMID: 26898593.
17: Sutton E, Pietrzak A. Indigo Carmine-Induced Hypotension in a Parturient With Idiopathic Pulmonary Artery Hypertension, Hypertrophic Cardiomyopathy, and LAD Myocardial Bridging. J Cardiothorac Vasc Anesth. 2016 Jan;30(1):158-61. doi: 10.1053/j.jvca.2015.02.013. Epub 2015 Feb 7. PubMed PMID: 26006159.
18: Antonio-Cisneros CM, Dávila-Jiménez MM, Elizalde-González MP, García-Díaz E. TiO2 immobilized on Manihot carbon: optimal preparation and evaluation of its activity in the decomposition of indigo carmine. Int J Mol Sci. 2015 Jan 12;16(1):1590-612. doi: 10.3390/ijms16011590. PubMed PMID: 25588214; PubMed Central PMCID: PMC4307322.
19: Caprarescu S, Miron AR, Purcar V, Radu AL, Sarbu A, Ion-Ebrasu D, Atanase LI, Ghiurea M. Efficient removal of Indigo Carmine dye by a separation process. Water Sci Technol. 2016 Nov;74(10):2462-2473. PubMed PMID: 27858803.
20: Kabuto Y, Morihara T, Furukawa R, Kida Y, Sukenari T, Onishi O, Minami M, Arai Y, Fujiwara H, Kubo T. Arthroscopic decompression with indigo carmine for treating paralabral cysts in the shoulder. Orthop Traumatol Surg Res. 2016 Dec;102(8):1109-1111. doi: 10.1016/j.otsr.2016.09.011. Epub 2016 Nov 2. PubMed PMID: 27816608.








